molecular formula C26H18N2O2S B2571017 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 325987-97-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2571017
CAS No.: 325987-97-1
M. Wt: 422.5
InChI Key: QRXLFXCNWYTRNQ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide is a structurally complex molecule featuring a biphenyl carboxamide core substituted with a benzo[d]thiazole ring and a hydroxylphenyl group. The benzo[d]thiazole moiety is known for enhancing π-π stacking interactions in biological systems, while the hydroxyl group on the phenyl ring contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-23-15-14-20(16-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXLFXCNWYTRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl group through a Suzuki coupling reaction, which involves a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.

    Formation of Biphenyl Carboxamide: The final step involves the formation of the carboxamide linkage. This can be achieved by reacting the intermediate product with a biphenyl carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzothiazole and biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the parent compound.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substitutions, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Biological Relevance
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide (Target Compound) Benzo[d]thiazole, 4-hydroxyphenyl, biphenyl carboxamide ~445 (estimated) Moderate solubility (hydroxyl and carboxamide), planar biphenyl core Potential kinase inhibition, fluorescence via ESIPT (if hydroxyl is free)
N-(3-(4-Fluorophenylsulfonamido)-4-hydroxyphenyl)-[1,1'-biphenyl]-4-carboxamide 4-Fluorophenylsulfonamido, biphenyl carboxamide ~520 (estimated) Higher polarity (sulfonamide), increased solubility Enhanced target binding due to sulfonamide’s hydrogen-bonding capacity
4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide Hexyloxy, biphenyl carboxamide ~445 (estimated) High lipophilicity (hexyloxy), reduced aqueous solubility Improved membrane permeability for hydrophobic targets
N-(2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanamide)-benzo[d]thiazole 2-Fluorobiphenyl, propanamide chain ~385 (estimated) Flexible propanamide linker, moderate lipophilicity NSAID-like activity via COX inhibition
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-cyclopropane-carboxamide Pyridinyl-thiazole, cyclopropane-carboxamide ~500 (estimated) Rigid cyclopropane, pyridine enhances basicity F508del-CFTR corrector for cystic fibrosis therapy

Key Findings from Comparative Analysis

Substituent Effects on Solubility: The target compound balances polar (hydroxyl, carboxamide) and nonpolar (biphenyl, benzo[d]thiazole) groups, likely optimizing solubility for drug delivery . The hexyloxy derivative () sacrifices solubility for membrane permeability, making it suitable for hydrophobic targets . Sulfonamide-containing analogues () exhibit enhanced solubility and binding due to hydrogen-bonding capacity .

Biological Activity :

  • Benzo[d]thiazole derivatives (e.g., ) are linked to kinase inhibition and anticancer activity, suggesting the target compound may share similar mechanisms .
  • The hydroxyl group in the target compound could enable ESIPT-based fluorescence , as seen in BTHPA (), useful in environmental sensing or cellular imaging .

Structural Flexibility vs. Rigidity :

  • Compounds with rigid cores (e.g., cyclopropane in ) favor target specificity, while flexible linkers (e.g., propanamide in ) enhance conformational adaptability .

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